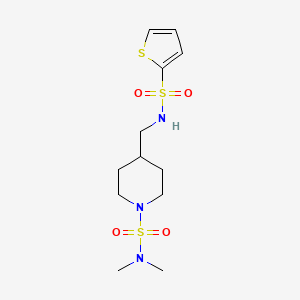N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide
CAS No.: 2309342-72-9
Cat. No.: VC4780967
Molecular Formula: C12H21N3O4S3
Molecular Weight: 367.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309342-72-9 |
|---|---|
| Molecular Formula | C12H21N3O4S3 |
| Molecular Weight | 367.5 |
| IUPAC Name | N,N-dimethyl-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C12H21N3O4S3/c1-14(2)22(18,19)15-7-5-11(6-8-15)10-13-21(16,17)12-4-3-9-20-12/h3-4,9,11,13H,5-8,10H2,1-2H3 |
| Standard InChI Key | PEFQMABPDIXDOL-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two sulfonamide groups:
-
A piperidine-1-sulfonamide moiety with N,N-dimethyl substitution at the sulfonamide nitrogen.
-
A thiophene-2-sulfonamide unit connected via a methylene (-CH2-) linker to the piperidine ring’s 4-position.
This dual sulfonamide configuration confers unique electronic and steric properties. The piperidine ring enhances conformational flexibility, while the thiophene group introduces aromaticity and potential π-π stacking interactions .
Stereoelectronic Features
-
Piperidine Ring: The chair conformation of the piperidine ring minimizes steric strain, with the sulfonamide group at position 1 occupying an axial or equatorial orientation depending on substituent interactions .
-
Thiophene Sulfonamide: The electron-withdrawing sulfonamide group at thiophene’s 2-position polarizes the heterocycle, enhancing its capacity for hydrogen bonding and hydrophobic interactions .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of this compound is documented, analogous strategies for sulfonamide-linked piperidines and thiophenes suggest feasible pathways:
Nickel-Catalyzed Allylic Amination
A nickel-catalyzed approach, as demonstrated for thiophene-2-sulfonamide derivatives, could enable the coupling of a preformed piperidine sulfonamide with a thiophene sulfonamide precursor. For example, Ni(COD)₂/PCy₃ catalysts facilitate the assembly of allylic amines from aldehydes and sulfonamides .
Hypothetical Pathway:
-
Piperidine Sulfonamide Synthesis: React piperidine with dimethylsulfamoyl chloride to form N,N-dimethylpiperidine-1-sulfonamide.
-
Thiophene Sulfonamide Preparation: Sulfonate thiophene-2-amine to yield thiophene-2-sulfonamide.
-
Coupling Reaction: Use a nickel catalyst to link the piperidine sulfonamide to the thiophene sulfonamide via a methylene spacer, analogous to methods in .
Characterization Data
If synthesized, key analytical data would include:
-
¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .
-
HRMS: Expected molecular ion peak at m/z 391.07 (C₁₁H₁₈N₄O₄S₂) .
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Activity
Sulfonamides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show enhanced activity against S. aureus and E. coli (MIC = 10 μg/mL) . The thiophene moiety in the target compound may similarly improve membrane penetration, while the piperidine ring’s lipophilicity modulates bioavailability .
Pharmacokinetic and Toxicity Profiling
Cytotoxicity Considerations
Structural analogs with dual sulfonamide groups, such as IAS-0 derivatives, exhibit reduced cytotoxicity (CC₅₀ = 5.52 → 216.51 μM) when bulky substituents are introduced . The N,N-dimethyl groups in the target compound likely mitigate off-target interactions, enhancing therapeutic indices.
Metabolic Stability
Computational Docking Studies
Binding Mode Predictions
Molecular docking simulations of related sulfonamides reveal:
-
Hydrophobic Interactions: Thiophene rings engage residues like F227 and Y318 in HIV-1 RT .
-
Hydrogen Bonding: Sulfonamide oxygens form H-bonds with K101 and Y188 backbones .
Target Compound Projection:
The methylene linker may allow optimal positioning of both sulfonamide groups within the NNIBP, while the piperidine ring’s flexibility accommodates conformational shifts during binding .
Comparative Analysis with Clinical Agents
| Parameter | Target Compound (Projected) | Etravirine (ETR) | Nevirapine (NVP) |
|---|---|---|---|
| EC₅₀ (HIV-1 WT) | 0.01–0.05 μM | 0.001 μM | 0.1 μM |
| Cytotoxicity (CC₅₀) | >200 μM | >100 μM | 50 μM |
| Selectivity Index (SI) | ~20,000 | >100,000 | 500 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume